molecular formula C14H11NO3 B15494175 5-Amino-2-benzoylbenzoic acid CAS No. 2162-57-4

5-Amino-2-benzoylbenzoic acid

Cat. No.: B15494175
CAS No.: 2162-57-4
M. Wt: 241.24 g/mol
InChI Key: ZDLMIZMSCMTDOD-UHFFFAOYSA-N
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Description

Significance and Role as a Versatile Synthetic Intermediate

The significance of 5-amino-2-benzoylbenzoic acid in organic chemistry lies in its role as a versatile synthetic intermediate. solubilityofthings.com The presence of three distinct functional groups—an amine, a carboxylic acid, and a ketone—on a single aromatic scaffold allows it to be a starting point for the creation of a wide array of complex molecules. solubilityofthings.com

Derivatives of closely related aminobenzophenones are valuable synthons for preparing various heterocyclic systems, including quinazolines, acridones, and benzodiazepines. asianpubs.org The strategic placement of the functional groups in 5-amino-2-benzoylbenzoic acid allows for regioselective reactions, enabling chemists to build intricate molecular frameworks. For instance, the amino and carboxylic acid groups can be manipulated to form cyclic structures, a common strategy in the synthesis of pharmacologically relevant compounds. asianpubs.org Research on similar structures, such as 2-benzoylbenzoic acids, shows their use as intermediates for valuable chromogenic phthalide (B148349) compounds. google.com

Strategic Importance of Functional Groups in Organic Transformations

The reactivity of 5-amino-2-benzoylbenzoic acid is dictated by its three functional groups: the primary aromatic amine (-NH₂), the carboxylic acid (-COOH), and the benzoyl ketone (-C(O)C₆H₅).

Amino Group: The primary aromatic amine is a nucleophilic center and a key site for a variety of transformations. It can undergo diazotization, acylation, alkylation, and can be used to form Schiff bases. These reactions are fundamental in medicinal chemistry and materials science for linking the molecule to other substrates or for constructing larger, more complex heterocyclic rings. asianpubs.org

Carboxylic Acid Group: The carboxylic acid group is acidic and can readily participate in reactions such as esterification, amidation (including with the molecule's own amino group to form lactams under certain conditions), and reduction to an alcohol. wikipedia.org Base-catalyzed hydrolysis is a common method to form carboxylic acids from their corresponding esters. google.com This functional group is crucial for modulating the solubility of the compound and its derivatives, particularly in aqueous media. solubilityofthings.com

The combination of these groups makes the molecule a trifunctional building block, offering multiple pathways for synthetic elaboration. solubilityofthings.comgoogle.com

Overview of Research Trajectories Involving the Compound

Research involving 5-amino-2-benzoylbenzoic acid and structurally similar compounds primarily explores their utility in the synthesis of novel organic molecules with potential applications in pharmaceuticals and materials science. solubilityofthings.comcymitquimica.com

Compounds with a similar backbone are investigated for their biological activity. solubilityofthings.com For example, molecules related to 5-amino-2-benzoylbenzoic acid are of interest for their potential anti-inflammatory and analgesic properties, making them candidates for drug development. solubilityofthings.com The general class of 2-aminobenzophenones, to which this compound belongs, serves as a precursor for several drugs with high pharmaceutical activity, including anti-inflammatory agents. asianpubs.org

Furthermore, the compound's structure is relevant to the synthesis of dyes and pigments. The presence of chromophoric groups (benzoyl) and auxochromic groups (amino) suggests potential applications in the dyestuffs industry, where related aminobenzoic acids are used to manufacture high-quality reactive dyes. google.com The ability of 2-benzoylbenzoic acid derivatives to absorb UV light also points to potential applications in polymer chemistry as photoinitiators. cymitquimica.com The preparation of 2-amino-5-cyanobenzoic acids and their use as intermediates for insecticidal compounds has also been documented, highlighting the broader utility of this class of molecules in agrochemicals. google.com

Properties

CAS No.

2162-57-4

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

5-amino-2-benzoylbenzoic acid

InChI

InChI=1S/C14H11NO3/c15-10-6-7-11(12(8-10)14(17)18)13(16)9-4-2-1-3-5-9/h1-8H,15H2,(H,17,18)

InChI Key

ZDLMIZMSCMTDOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Multi-Step Synthetic Routes

Multi-step synthesis is essential for creating complex organic molecules like 5-Amino-2-benzoylbenzoic acid. weebly.com These routes are designed to build the molecular framework and introduce functional groups in a specific order to avoid unwanted side reactions and ensure the correct isomer is produced.

Classical and Contemporary Reaction Approaches

Kolbe-Schmitt Synthesis Applications

The Kolbe-Schmitt reaction is a carboxylation process that typically involves the reaction of a phenoxide with carbon dioxide under pressure and heat to form a hydroxybenzoic acid. wikipedia.org While direct synthesis of 5-Amino-2-benzoylbenzoic acid using this method is not prominently documented, its application in the synthesis of structurally analogous compounds, such as 5-Aminosalicylic acid (2-hydroxy-5-aminobenzoic acid), provides a valuable model for potential synthetic pathways.

In a well-documented application of the Kolbe-Schmitt reaction, 2-hydroxy-5-aminobenzoic acid is prepared from p-aminophenol. google.com The process involves the reaction of p-aminophenol with carbon dioxide under high pressure and temperature in the presence of a catalytic carrier and a solid alkali. google.com This method is noted for its simple and short reaction path, which can improve heat transfer and reduce energy consumption. google.com The reaction proceeds by converting the phenol (B47542) to a phenoxide, which then undergoes electrophilic carboxylation by carbon dioxide. wikipedia.orgjk-sci.com The position of the carboxylation (ortho vs. para) can be influenced by the choice of the alkali metal; sodium phenoxide tends to yield the ortho-substituted product, while potassium phenoxide favors the para-substituted product. cambridge.org For the reaction to be efficient, reactants and solvents should be thoroughly dried, as the presence of water can diminish the product yield. jk-sci.com

Table 1: Kolbe-Schmitt Reaction Parameters for the Synthesis of 2-hydroxy-5-aminobenzoic acid

ParameterConditionSource
Starting Materialp-Aminophenol google.com
ReactantCarbon Dioxide (CO₂) google.com
Reaction Pressure1.0–3.0 MPa (Optimal: 1.5–2.5 MPa) google.com
Reaction Temperature180–220 °C (Optimal: 190–200 °C) google.com
Catalytic CarrierNaCl, KCl, MgCl₂, CaCl₂, Na₂SO₄, K₂SO₄, MgSO₄ google.com
Solid AlkaliNa₂CO₃, K₂CO₃, NaOH, KOH, Sodium Methoxide google.com

Optimization of Synthetic Conditions and Process Parameters

The efficiency and yield of synthetic routes producing aminobenzoylbenzoic acids are highly dependent on the careful optimization of reaction conditions. Key factors include the choice of catalytic systems, solvents, temperature, and subsequent isolation techniques.

Catalytic Systems and Their Influence on Reaction Efficiency

The selection of an appropriate catalyst is crucial for driving the reaction towards the desired product with high efficiency. In syntheses related to aminobenzoic acids, various catalytic systems have been employed. For instance, in the Kolbe-Schmitt synthesis of 2-hydroxy-5-aminobenzoic acid, simple salts like sodium chloride and potassium chloride act as catalytic carriers, enhancing the reaction. google.com

In the synthesis of other substituted aminobenzoic acids, such as 2-amino-5-cyanobenzoic acid derivatives, copper(I) salts like copper(I) iodide are used as reagents, demonstrating the role of metal catalysts in forming C-C bonds in complex aromatic systems. google.com The optimization of catalyst loading is a critical parameter that directly affects the yield of the desired product. researchgate.net

Solvent Effects and Temperature Control in Yield Enhancement

Solvent selection and temperature are pivotal parameters that can significantly influence reaction kinetics, product yield, and purity. nih.gov The solubility of 5-Amino-2-benzoylbenzoic acid is dependent on the solvent's polarity; it shows some solubility in polar solvents due to its amino and carboxylic acid groups, which can form hydrogen bonds, but limited solubility in nonpolar solvents. solubilityofthings.com

In the synthesis of related aminobenzoylbenzoic acid derivatives, a range of solvents and temperatures have been utilized to optimize outcomes. High-boiling point polar aprotic solvents are common. For example, the synthesis of 2-(2-aminobenzoyl)benzoic acid derivatives has been successfully performed in dimethyl sulfoxide (B87167) (DMSO) at 100°C. rsc.org Other syntheses of substituted aminobenzoic acids have employed solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and sulfolane (B150427) at temperatures ranging from 90°C to 110°C. researchgate.netgoogle.com In some cases, reaction temperatures can be as high as 160-200°C to ensure the reaction proceeds to completion. google.com Conversely, some hydrolysis reactions to produce benzoylbenzoic acids are carried out in aqueous acetic acid at reflux temperatures between 100°C and 115°C. google.com The choice of solvent can be critical, as inefficient solvation of reactants or intermediates can lead to poor yields. researchgate.net

Table 2: Examples of Solvent and Temperature Conditions in Related Syntheses

Reaction/Compound TypeSolvent(s)TemperatureSource
2-(2-Aminobenzoyl)benzoic acid derivativesDMSO100 °C rsc.org
5-(Dimethylamino)-2-benzoylbenzoic acid85% Aqueous Acetic Acid100–115 °C (Reflux) google.com
2-amino-3-methyl-5-chlorobenzoic acidDMA or Sulfolane90–110 °C google.com
2-amino-5-cyanobenzoic acid derivativesOrganic Solvent160–200 °C google.com

Isolation and Purification Techniques in Synthetic Research

The final stage of any synthesis involves the isolation and purification of the target compound to achieve the desired level of purity. For aminobenzoylbenzoic acids, which are often crystalline solids, several standard techniques are employed. solubilityofthings.com

A common method for isolation is precipitation from the reaction mixture. This can be achieved by cooling the solution, which causes the product to crystallize and precipitate out. google.com Another effective technique involves adjusting the pH of the aqueous solution. For example, after a reduction reaction, acidifying the alkaline solution to a pH of approximately 2.8 to 3.2 can cause the desired 2-chloro-5-amino-benzoic acid to precipitate. google.com

Once the solid product is collected by filtration, it is typically washed with an appropriate solvent, such as cold water or isopropyl alcohol, to remove residual impurities. google.comgoogle.com For higher purity, recrystallization from a suitable solvent, like methanol, is often performed. google.com In cases where simple crystallization is insufficient to separate the product from byproducts or starting materials, column chromatography, such as silica (B1680970) gel flash chromatography, is a powerful purification method. rsc.org

Structural Elucidation and Advanced Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, specific experimental NMR data for 5-Amino-2-benzoylbenzoic acid is not present in the surveyed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A detailed ¹H NMR spectrum, which would provide information about the chemical environment of the hydrogen atoms in 5-Amino-2-benzoylbenzoic acid, including chemical shifts and coupling constants, has not been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a published ¹³C NMR spectrum, essential for identifying the number and type of carbon environments within the molecule, is not available.

Two-Dimensional NMR Techniques for Connectivity Elucidation

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which would definitively establish the connectivity between protons and carbons, have not been reported for 5-Amino-2-benzoylbenzoic acid.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, encompassing FTIR and Raman techniques, is crucial for identifying the characteristic functional groups within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

While the FTIR spectra of related compounds like 2-benzoylbenzoic acid are available, a specific experimental FTIR spectrum with detailed band assignments for 5-Amino-2-benzoylbenzoic acid is not documented in the public domain. nist.govcymitquimica.com

Raman Spectroscopy for Molecular Vibrational Analysis

A Raman spectrum, which would provide complementary information to FTIR on the vibrational modes of the molecule, has also not been found in the available literature for 5-Amino-2-benzoylbenzoic acid.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For 5-Amino-2-benzoylbenzoic acid (C₁₄H₁₁NO₃), the predicted monoisotopic mass is 241.0739 Da. researchgate.net HRMS can confirm this elemental composition by measuring the mass with a high degree of precision.

In a typical HRMS experiment, the molecule is ionized, often by adding a proton to form the [M+H]⁺ ion. For 5-Amino-2-benzoylbenzoic acid, this protonated molecule would have a predicted m/z of 242.08118. researchgate.net Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is commonly observed.

Predicted HRMS Data for 5-Amino-2-benzoylbenzoic Acid Adducts

Adduct Predicted m/z
[M+H]⁺ 242.08118
[M+Na]⁺ 264.06312
[M-H]⁻ 240.06662
[M+K]⁺ 280.03706

Data sourced from PubChemLite. researchgate.net

X-ray Diffraction for Solid-State Structural Determination

Single Crystal X-ray Diffraction Studies

To perform single crystal X-ray diffraction, a well-ordered single crystal of the compound is required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal structure. For a molecule like 5-Amino-2-benzoylbenzoic acid, this would reveal the planarity of the benzoic acid and phenyl rings, the conformation of the benzoyl group relative to the benzoic acid core, and the hydrogen bonding interactions involving the amino and carboxylic acid groups.

While specific crystallographic data for 5-Amino-2-benzoylbenzoic acid is not available in the searched literature, studies on related benzoic acid derivatives, such as 5-amino-2-methylbenzenesulfonamide, demonstrate how intermolecular hydrogen bonds can create complex three-dimensional networks in the solid state. researchgate.net It is expected that the amino and carboxylic acid groups in 5-Amino-2-benzoylbenzoic acid would similarly engage in extensive hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of 5-Amino-2-benzoylbenzoic acid is expected to be influenced by its three main chromophores: the benzoic acid moiety, the benzoyl group, and the amino group. Benzoic acid itself typically displays two absorption bands, a strong B-band around 230 nm and a weaker C-band around 274 nm. rsc.org The presence of the amino group (an auxochrome) and the benzoyl group (a chromophore) will likely cause a bathochromic (red) shift in these absorption maxima and may introduce new absorption bands. Specifically, the amino group can donate electron density to the aromatic ring, while the benzoyl group's carbonyl is a known chromophore. These electronic interactions can lead to charge-transfer bands in the spectrum. The exact position of the absorption maxima (λmax) can be influenced by the solvent and the pH of the solution. rsc.orgrsc.org

Reactivity Profiles and Mechanistic Studies

Reactions Involving the Amine Functional Group

The primary amine group in 5-Amino-2-benzoylbenzoic acid is a versatile handle for introducing a wide array of functionalities, making it a valuable building block in organic synthesis.

The amine group readily undergoes acylation with acylating agents like acid chlorides and anhydrides to form the corresponding amides. libretexts.org This fundamental reaction is crucial for the synthesis of more complex molecules and polymers. For instance, N-(N-acylaminoacyl)aminobenzoic acids can be prepared by reacting a mixed anhydride (B1165640) of an N-acylamino acid with an aminobenzoic acid. google.com The reaction can be catalyzed by a strong inorganic or organic acid. google.com The direct acylation of aminobenzoic acids is a key step in various synthetic pathways. google.com These reactions are typically performed under specific temperature conditions, often between -20°C and +10°C, to control the reaction rate and minimize side products. google.com

Reactant 1Reactant 2Product Type
5-Amino-2-benzoylbenzoic acidAcyl ChlorideN-Acyl-5-amino-2-benzoylbenzoic acid
5-Amino-2-benzoylbenzoic acidAcid AnhydrideN-Acyl-5-amino-2-benzoylbenzoic acid
Aminobenzoic acidMixed anhydride of an N-acylamino acidN-(N-acylaminoacyl)aminobenzoic acid

This table illustrates common amidation and acylation reactions involving an amine group similar to that in 5-Amino-2-benzoylbenzoic acid.

The primary amine of 5-Amino-2-benzoylbenzoic acid can react with aldehydes and ketones in a condensation reaction to form Schiff bases, also known as imines. youtube.com This reaction, which involves the formation of a carbon-nitrogen double bond, is often catalyzed by either an acid or a base. youtube.comyoutube.com Schiff bases are important intermediates in many organic syntheses and are also used as ligands in coordination chemistry. researchgate.netnih.gov For example, Schiff bases derived from 2-amino-5-aryl-1,3,4-oxadiazoles have been synthesized and evaluated for their biological activities. nih.gov

The amine group can also participate in other condensation reactions to form various heterocyclic compounds. These reactions are fundamental in the synthesis of many pharmacologically active molecules. nih.gov

Reactant 1Reactant 2Product Type
5-Amino-2-benzoylbenzoic acidAldehydeSchiff Base (Imine)
5-Amino-2-benzoylbenzoic acidKetoneSchiff Base (Imine)

This table shows the general reactants for Schiff base formation.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group provides another reactive site for derivatization, allowing for the synthesis of esters, acid chlorides, and other related compounds.

The carboxylic acid can be converted into more reactive intermediates such as acid chlorides by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These acid chlorides are valuable for subsequent acylation reactions. The formation of acid anhydrides from carboxylic acids is also a possible transformation, often achieved by using a dehydrating agent. masterorganicchemistry.com

Reactivity of the Benzoyl Moiety

The benzoyl group, which contains a ketone, also influences the reactivity of the molecule. The carbonyl group can undergo nucleophilic addition reactions. For example, the ketone can be reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org This reaction introduces a new chiral center into the molecule. The reactivity of the benzoyl ketone is also important in the synthesis of heterocyclic systems through intramolecular condensation reactions.

Carbonyl Reactivity and Derivatization

5-Amino-2-benzoylbenzoic acid possesses three key functional groups that dictate its reactivity: a primary aromatic amine, a carboxylic acid, and a benzoyl ketone. solubilityofthings.com The reactivity of the carbonyl groups is central to its utility as a synthon.

The carboxylic acid moiety can undergo standard derivatization reactions. For instance, it can be converted to esters through acid-catalyzed esterification with alcohols or to an acyl chloride using reagents like thionyl chloride, which can then be reacted with amines to form amides. wikipedia.org The synthesis of related N-benzoyl derivatives of amino acids is a well-established field, suggesting similar transformations are feasible for the carboxylic acid group of this molecule.

The ketone of the benzoyl group is generally less reactive than aliphatic ketones due to the electronic stabilization from the two attached aromatic rings. However, it can still participate in reactions typical of ketones. The amino group, being an electron-donating group, can influence the reactivity of the benzoyl ketone.

Derivatization can also occur at the amino group. Acylation is a common reaction for aromatic amines. For example, the synthesis of the drug alprazolam involves the acylation of the related 2-amino-5-chlorobenzophenone (B30270) with chloroacetyl chloride. beilstein-journals.org Similarly, the amino group of 5-Amino-2-benzoylbenzoic acid would be expected to react with acylating agents to form the corresponding N-acyl derivatives. Another potential reaction pathway for the primary aromatic amine is diazotization, where it is converted to a diazonium salt by treatment with nitrous acid. These salts are versatile intermediates that can be used to introduce a variety of other functional groups. scirp.org

Intramolecular Cyclization and Rearrangement Mechanisms

The ortho positioning of the carboxylic acid and benzoyl groups is a key structural feature that facilitates intramolecular reactions. 2-Acylbenzoic acids are known precursors for the synthesis of various heterocyclic systems, including phthalides, isochromanones, isoindolines, and phthalazinones. researchgate.netresearchgate.net

Acid-Catalyzed Rearrangement Pathways

In the presence of a strong acid, the carbonyl oxygen of the ketone can be protonated, increasing the electrophilicity of the carbonyl carbon. This can be followed by an intramolecular nucleophilic attack from the carboxylic acid group. Such acid-catalyzed cyclizations are a common strategy in organic synthesis. For related 2-acylbenzoic acids, treatment with dehydrating agents or strong acids can lead to the formation of a five-membered lactone ring, specifically a phthalide (B148349) derivative. researchgate.net While no specific studies on 5-Amino-2-benzoylbenzoic acid were found, it is reasonable to infer that it could undergo similar acid-catalyzed cyclization to form an amino-substituted phthalide.

Photochemical Rearrangements

The photochemistry of benzophenone (B1666685) and its derivatives is a well-studied area. Aminobenzophenones, in particular, can undergo photochemical reactions. While specific photochemical rearrangement studies on 5-Amino-2-benzoylbenzoic acid are absent from the literature, the general behavior of aromatic ketones provides a basis for potential pathways. One common photochemical reaction for aromatic ketones is photoreduction. Another possibility is photoenolization, particularly for ortho-alkylated benzophenones, though this specific substitution pattern is absent here. The presence of the amino and carboxylic acid groups would likely influence the excited state chemistry, potentially leading to complex reaction pathways that have not yet been explored.

Investigation of Reaction Kinetics and Thermodynamics

There is currently no published data on the reaction kinetics or thermodynamics of 5-Amino-2-benzoylbenzoic acid. uni.lunih.gov To determine these parameters, dedicated experimental studies would be required.

Kinetic studies would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration, catalyst) to determine rate laws and activation energies for reactions such as derivatization or cyclization. Thermodynamic studies would involve measuring the enthalpy and entropy changes associated with its reactions to determine the position of equilibrium and the spontaneity of transformations. Such data is crucial for optimizing synthetic procedures and understanding the fundamental reactivity of the molecule.

Computational Chemistry and Theoretical Modeling

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Development of Predictive Models for Structure-Property Relationships

The development of predictive models, particularly Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Toxicity Relationship (QSTR) models, is a cornerstone of modern computational chemistry. These models establish a mathematical correlation between the structural features of a molecule and its macroscopic properties, enabling the prediction of a compound's behavior without the need for empirical testing.

For benzoic acid derivatives, QSTR models have been successfully developed to predict toxicity. A notable model was built to forecast the acute toxicity (LD50) in mice for a series of 57 benzoic acid compounds. nih.gov By calculating the molecular connectivity index (MCI), a model with a high correlation coefficient (R² = 0.9860) was established:

LogLD50 = 1.2399 × ⁰JA + 2.6911 × ¹JA – 0.4445 × JB nih.gov

Here, ⁰JA and ¹JA represent the zero and first-order connectivity indices, and JB is a cross factor, demonstrating a strong predictive capability for the toxicity of this class of compounds. nih.gov

Beyond toxicity, computational models are used to predict a wide array of physicochemical properties. For 5-Amino-2-benzoylbenzoic acid itself, predicted Collision Cross Section (CCS) values, which relate to the molecule's shape and size in the gas phase, have been calculated. These predictions are crucial for analytical techniques like ion mobility-mass spectrometry.

Data sourced from PubChemLite. uni.lu

Furthermore, predictive models are fundamental in drug discovery for assessing "drug-likeness." The Lipiński rule of five is a classic example, used to evaluate if a compound possesses properties that would make it a likely orally active drug. mdpi.com Computational studies on benzoic acid derivatives also extend to predicting their antioxidant activity, where thermodynamic parameters are calculated to determine their potential as free radical scavengers, establishing an order of activity among different derivatives. scielo.org.za These structure-property relationship models are invaluable tools for screening and prioritizing compounds for further experimental investigation. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of molecules, providing detailed information on their motion and conformational changes. While specific MD studies focusing on the reaction mechanisms of 5-Amino-2-benzoylbenzoic acid are not prominent in the literature, the technique has been extensively applied to understand the stability and dynamics of benzoic acid derivatives when interacting with biological macromolecules. nih.gov

A key application is the study of protein-ligand complexes. In one study, MD simulations were performed on complexes of benzoic acid with bovine serum albumin (BSA), zein, and lysozyme (B549824) to assess their physicochemical stability. nih.gov The stability and compactness of these complexes were analyzed by monitoring metrics such as the root-mean-square deviation (RMSD) and the radius of gyration over the course of the simulation. nih.gov Stable RMSD values over time indicate that the protein-ligand complex does not undergo major structural changes and remains in a stable conformational state. nih.gov

In Silico Approaches to Molecular Interactions and Binding Site Analysis

In silico methods, particularly molecular docking and binding site analysis, are essential for elucidating how ligands like 5-Amino-2-benzoylbenzoic acid and its analogs interact with biological targets at a molecular level. These computational techniques predict the preferred orientation of a ligand when bound to a receptor and characterize the non-covalent interactions that stabilize the complex. nih.gov

Molecular docking studies have been used to prepare and analyze the complex structures of benzoic acid with proteins like BSA, zein, and lysozyme. nih.gov Subsequent cluster analysis of the simulation trajectories can identify the most populated and stable binding modes. nih.gov These analyses reveal the specific types of interactions that govern binding, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov For instance, the binding of benzoic acid to these proteins was found to be driven by a combination of such interactions within the active site. nih.gov

In a similar vein, in silico studies on derivatives of 5-aminosalicylic acid have explored their binding affinity with the COX-2 receptor, a key target for anti-inflammatory drugs. mdpi.com Such analyses help identify the crucial amino acid residues in the binding pocket that interact with the ligand. The interface analysis of protein-ligand complexes can map out the network of contacts, highlighting hotspots that are critical for binding. nih.gov For example, studies have identified specific amino acid residues involved in forming hydrogen bonds and numerous hydrophobic contacts with peptide inhibitors. nih.gov

These computational approaches provide invaluable insights that guide the rational design of new molecules with enhanced affinity and specificity for their biological targets.

Advanced Applications As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The inherent reactivity of 5-Amino-2-benzoylbenzoic acid makes it an ideal starting point for the construction of various heterocyclic systems and for derivatization to explore structure-activity relationships.

The structural core of 5-Amino-2-benzoylbenzoic acid is closely related to 2-aminobenzophenones, which are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of psychoactive drugs. The synthesis typically involves the reaction of the 2-aminobenzophenone (B122507) derivative with an amino acid or its corresponding acyl chloride, followed by cyclization. The presence of the carboxylic acid group in 5-Amino-2-benzoylbenzoic acid offers a handle for further modifications of the resulting benzodiazepine (B76468) scaffold. A general method for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones. nih.gov

Quinolines, another important class of nitrogen-containing heterocycles with a broad range of biological activities, can also be synthesized from precursors derived from 5-Amino-2-benzoylbenzoic acid. The Friedländer annulation, a classical method for quinoline (B57606) synthesis, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. The benzoyl group in 5-Amino-2-benzoylbenzoic acid can serve as the ketone component in such reactions. Modern variations of quinoline synthesis include on-water synthesis from 2-aminochalcones using benzylamine (B48309) as a nucleophilic catalyst, offering an environmentally friendly and efficient method. nih.gov

The synthesis of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, can also be approached using derivatives of 5-Amino-2-benzoylbenzoic acid. frontiersin.org For instance, the amino group can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole ring. Alternatively, the amino group can be used in Buchwald-Hartwig amination reactions to form N-arylamino-1,2,3-triazoles. nih.gov The synthesis of 2-( nih.govorganic-chemistry.orgicm.edu.pltriazol-2-yl)-benzoic acid derivatives has been achieved through the coupling of 2-iodo-benzoic acid derivatives with 1H- nih.govorganic-chemistry.orgicm.edu.pltriazole. google.com

The 5-Amino-2-benzoylbenzoic acid scaffold is an excellent platform for structure-activity relationship (SAR) studies, a critical process in drug discovery and development. nih.govnih.gov By systematically modifying the three key functional groups—the amino, benzoyl, and carboxylic acid moieties—researchers can probe the structural requirements for a desired biological activity.

For example, the amino group can be acylated, alkylated, or used as a point of attachment for other cyclic systems. The benzoyl group's phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The carboxylic acid can be converted to esters, amides, or other bioisosteres to alter the compound's polarity, solubility, and ability to interact with biological targets. These modifications can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

A study on benzoic acid derivatives highlighted how the position of substituents can influence bioactivity, suggesting that such molecules can serve as templates for further structure-based design. icm.edu.pl Another study on diphenylamine-based retinoids demonstrated that modifications to the benzoic acid portion of the molecule could lead to the development of agonists, synergists, and antagonists. nih.gov

Development of Novel Ligands in Coordination Chemistry

The ability of 5-Amino-2-benzoylbenzoic acid to coordinate with metal ions through its various functional groups makes it a valuable building block for the synthesis of novel ligands in coordination chemistry.

The amino and carboxylic acid groups of 5-Amino-2-benzoylbenzoic acid can act as coordination sites for metal ions. Furthermore, these groups can be readily modified to introduce additional donor atoms, leading to the formation of polydentate ligands. These ligands can form stable complexes with a variety of metal ions. For example, the amino group can be reacted with aldehydes or ketones to form Schiff base ligands, which are known for their ability to coordinate with a wide range of metal ions. A study detailed the preparation of a new azo ligand, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, and its complexation with several metal ions. researchcommons.org

Ligand TypeSynthesis StrategyPotential Coordinating Atoms
Schiff BaseCondensation of the amino group with an aldehyde or ketoneN (imine), O (carboxylate)
Azo LigandDiazotization of the amino group followed by coupling with an aromatic compoundN (azo), N (amino), O (carboxylate)
Amide/EsterDerivatization of the carboxylic acid groupO (carbonyl), N (amide)

Interactive Data Table: Examples of Polydentate Ligands from Aminobenzoic Acid Derivatives

The metal complexes derived from ligands based on 5-Amino-2-benzoylbenzoic acid are of interest for their potential applications in catalysis, materials science, and as therapeutic or diagnostic agents. The specific geometry and electronic properties of the metal complexes can be fine-tuned by varying the metal ion and the ligand structure.

Research in this area involves the synthesis and characterization of these metal complexes, followed by the investigation of their physical and chemical properties. Techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and electrochemical methods are employed to elucidate the structure and bonding within these complexes. These studies provide fundamental insights into the coordination chemistry of these ligands and can pave the way for the development of new functional materials.

Role in the Synthesis of Specialized Chemical Intermediates

Beyond its use in the direct synthesis of complex final products, 5-Amino-2-benzoylbenzoic acid and its derivatives serve as crucial intermediates in the preparation of other valuable chemical compounds. researchgate.net The ability to selectively react one of its functional groups while leaving the others intact is a key feature that allows for its incorporation into larger, more complex molecules.

For instance, the amino group can be protected, allowing for reactions to be carried out on the carboxylic acid or benzoyl group. Subsequent deprotection reveals the amino group for further functionalization. This stepwise approach is fundamental in multi-step organic synthesis. Substituted 2-benzoylbenzoic acids are known to be useful intermediates for preparing chromogenic phthalide (B148349) compounds, which are used as color formers in carbonless duplicating systems. google.com Additionally, 2-amino-5-cyanobenzoic acid derivatives are utilized as intermediates for preparing insecticidal cyanoanthranilic diamides. google.com

The versatility of 5-Amino-2-benzoylbenzoic acid as a chemical intermediate is evident in its potential to be transformed into a variety of other synthons, thereby expanding its utility in the synthesis of a diverse range of target molecules for various industrial applications, including dyes and pharmaceuticals.

Intermediates for Dye Research

The molecular architecture of 5-Amino-2-benzoylbenzoic acid, incorporating both an amino and a carboxylic acid group, positions it as a key precursor in the synthesis of various classes of dyes. The amino group can be readily diazotized and subsequently coupled with a range of aromatic compounds to form azo dyes, which are known for their vibrant colors and strong light-absorbing properties. The carboxylic acid and benzoyl moieties can act as auxochromes, influencing the solubility of the dye and its affinity for different substrates, and potentially modifying the final color.

While specific research detailing the synthesis of dyes directly from 5-Amino-2-benzoylbenzoic acid is not extensively documented in publicly available literature, the principles of dye chemistry strongly support its utility in this field. For instance, related compounds such as 5-aminosalicylic acid (5-Amino-2-hydroxybenzoic acid) are known intermediates for a wide array of direct and mordant dyes. tum.de The general reaction scheme for producing an azo dye from an aromatic amine like 5-Amino-2-benzoylbenzoic acid involves diazotization followed by coupling.

Table 1: Potential Dye Classes Derivable from 5-Amino-2-benzoylbenzoic Acid

Dye Class Synthetic Role of 5-Amino-2-benzoylbenzoic Acid Potential Properties Influenced
Azo Dyes Serves as the diazo component after diazotization of the amino group. The benzoyl and carboxylic acid groups can modulate color, lightfastness, and solubility.
Anthraquinone Dyes Could be used in the synthesis of substituted anthraquinones. The amino group can be a key chromophore in this class of dyes.

The benzophenone (B1666685) substructure within 5-Amino-2-benzoylbenzoic acid also introduces the possibility of creating dyes with interesting photophysical properties, potentially leading to applications beyond simple coloration, such as in functional dyes for optical data storage or as photosensitizers.

Intermediates for Advanced Materials Research

The bifunctional nature of 5-Amino-2-benzoylbenzoic acid, possessing both an amine and a carboxylic acid, makes it a prime candidate as a monomer for the synthesis of high-performance polymers. Specifically, it can be utilized in the production of polyamides and polyimides, which are classes of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.

In the synthesis of polyamides, the amino group of one monomer can react with the carboxylic acid group of another in a condensation polymerization reaction, forming an amide linkage. The rigid benzophenone backbone of 5-Amino-2-benzoylbenzoic acid would be expected to impart significant thermal and dimensional stability to the resulting polymer chain. These properties are highly sought after in materials for aerospace, electronics, and automotive applications.

Similarly, 5-Amino-2-benzoylbenzoic acid can serve as a precursor for the synthesis of polyimides. This typically involves a two-step process where the amino group first reacts with a dianhydride to form a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide. The resulting materials are renowned for their outstanding performance at elevated temperatures.

Table 2: Potential Polymer Architectures Incorporating 5-Amino-2-benzoylbenzoic Acid

Polymer Type Role of 5-Amino-2-benzoylbenzoic Acid Expected Polymer Characteristics
Polyamides (Aramids) Monomer providing both amine and carboxylic acid functionalities. High thermal stability, good mechanical properties, and chemical resistance due to the aromatic backbone.

While specific research on polymers derived solely from 5-Amino-2-benzoylbenzoic acid is limited, the principles of polymer chemistry suggest its significant potential in creating novel materials with advanced properties.

Functionalization and Derivatization for Probe and Reporter Molecule Research

The reactivity of the amino and carboxylic acid groups in 5-Amino-2-benzoylbenzoic acid allows for its functionalization and derivatization to create sophisticated molecules for use as probes and reporters in biological and chemical systems. The benzophenone core is a known chromophore, and modifications to the molecule can be used to tune its spectroscopic properties.

The amino group can be readily acylated, alkylated, or used as a point of attachment for other functional moieties, such as fluorescent tags or biotin (B1667282) for affinity labeling. The carboxylic acid can be converted to an ester or an amide, providing another handle for conjugation to biomolecules or surfaces.

For example, by coupling a fluorescent dye to the amino group, a new probe could be synthesized where the benzophenone moiety might act as a quencher or a photo-activatable group, allowing for controlled fluorescence emission. The inherent photochemical properties of the benzophenone scaffold could be exploited to design probes that report on their local environment through changes in their fluorescence or phosphorescence upon irradiation.

Applications in Photochemistry Research (e.g., as a photolabile mask or photoinitiator precursor)

The benzophenone unit in 5-Amino-2-benzoylbenzoic acid is a well-studied chromophore with interesting photochemical properties. Benzophenone and its derivatives are known to undergo photoreduction in the presence of a hydrogen donor, a reaction that can be initiated by UV light. osti.gov This reactivity forms the basis for their use in various photochemical applications.

Studies on related benzophenone derivatives have shown that the introduction of substituents can significantly alter their phototoxic properties. For instance, the presence of a carboxylic acid group at the 2-position of the benzophenone molecule has been found to abolish phototoxicity in some systems. medicaljournals.senih.gov This suggests that 5-Amino-2-benzoylbenzoic acid might have favorable properties for applications where phototoxicity is a concern.

A key potential application of 5-Amino-2-benzoylbenzoic acid is as a precursor for photolabile protecting groups, also known as "caging" groups. These are moieties that can be attached to a biologically active molecule to render it inactive. Upon irradiation with light of a specific wavelength, the protecting group is cleaved, releasing the active molecule with high spatial and temporal control. nih.gov The benzophenone scaffold is a known platform for the design of such photolabile groups. wikipedia.orgsfu.ca The carboxylic acid and amino groups on 5-Amino-2-benzoylbenzoic acid provide convenient handles for attaching it to various functional groups in target molecules.

Furthermore, the ability of benzophenone to abstract hydrogen atoms upon photoexcitation makes it a candidate as a photoinitiator for polymerization reactions. researchgate.net By derivatizing 5-Amino-2-benzoylbenzoic acid, it could be incorporated into polymerizable formulations that can be cured or cross-linked upon exposure to light.

Table 3: Potential Photochemical Applications of 5-Amino-2-benzoylbenzoic Acid Derivatives

Application Mechanism Potential Advantage
Photolabile Protecting Group Photo-induced cleavage of the bond to the protected molecule. The benzophenone core allows for tunable absorption properties and cleavage efficiency.
Photoinitiator Precursor Formation of reactive radical species upon UV irradiation. The functional groups allow for incorporation into various monomer systems.

Future Research Directions and Unexplored Avenues

Innovations in Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards "green chemistry" to minimize environmental impact. For the synthesis of aminobenzoic acid and its derivatives, this means exploring alternatives to traditional methods that often rely on harsh reagents and generate significant waste. mdpi.com

Future research will likely focus on:

Biocatalysis: Utilizing microorganisms or enzymes to catalyze the synthesis of 5-Amino-2-benzoylbenzoic acid from simple, renewable carbon sources like glucose. mdpi.com This approach can eliminate the need for toxic catalysts and harsh reaction conditions. mdpi.com

Solvent-Free Reactions: Developing methods that proceed without the use of volatile organic solvents is a cornerstone of green chemistry. Research into solvent-free or solid-state reactions for the synthesis of related compounds, such as 1,5-benzodiazepines, showcases the potential for this approach. researchgate.net

Recyclable Catalysts: The development and use of recyclable catalysts, such as polyethylene (B3416737) glycol (PEG-400), can significantly reduce waste and improve the economic viability of synthetic processes. ijirset.com Magnetic nanoparticles functionalized with catalytic groups also offer a promising avenue for easy separation and reuse. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The efficiency and selectivity of chemical reactions are often dictated by the catalyst employed. For the synthesis of benzophenone (B1666685) derivatives, a class to which 5-Amino-2-benzoylbenzoic acid belongs, the exploration of novel catalytic systems is a vibrant area of research.

Key directions include:

Transition Metal-Free Catalysis: Moving away from expensive and potentially toxic transition metals is a significant goal. Research into metal-free conditions for the synthesis of 2-aminobenzophenones demonstrates the feasibility of this approach. asianpubs.org

Organocatalysis: The use of small organic molecules as catalysts offers advantages in terms of cost, stability, and environmental impact. Organocatalysts like p-Amino benzoic acid and salicylic (B10762653) acid have been successfully used in the synthesis of related heterocyclic compounds. researchgate.net

Nanocatalysts: The unique properties of nanomaterials can lead to enhanced catalytic activity and selectivity. The use of functionalized magnetic nanoparticles as catalysts in the synthesis of aminopyrazole derivatives highlights the potential of this technology. rsc.org

Rational Design and Synthesis of Undiscovered Derivatives

The discovery of new molecules with desired properties is a central theme in medicinal chemistry and materials science. The rational design and synthesis of novel derivatives of 5-Amino-2-benzoylbenzoic acid could unlock new applications.

Future efforts will likely involve:

Molecular Hybridization: This strategy involves combining structural motifs from different molecules to create new compounds with enhanced or novel activities. This approach has been used to design benzophenone derivatives with anti-inflammatory properties. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of 5-Amino-2-benzoylbenzoic acid and evaluating the biological activity of the resulting derivatives, researchers can identify key structural features responsible for a desired effect.

Combinatorial Chemistry: The synthesis of large libraries of related compounds allows for the rapid screening and identification of molecules with interesting properties. nih.gov

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced spectroscopic techniques are at the forefront of this endeavor.

Promising techniques for studying the synthesis of 5-Amino-2-benzoylbenzoic acid and its derivatives include:

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide detailed information about the changes in chemical bonds during a reaction. They have been used to monitor processes like ketal deprotection in real-time. nih.gov Fiber-optic probes allow for the monitoring of reactions under high pressure and temperature. optica.org

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about molecules in solution, allowing for the tracking of reactants, products, and intermediates.

Mass Spectrometry-Based Monitoring: Techniques like condensed phase membrane introduction mass spectrometry (CP-MIMS) allow for the real-time analysis of neutral organic molecules in complex reaction mixtures. acs.org

The validation of in-situ spectroscopic data with traditional analytical techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) is crucial for ensuring accuracy, especially when developing quantitative models. spectroscopyonline.com

Integration of Machine Learning in Predictive Chemical Research

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical research is conducted. Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict outcomes, design novel molecules, and accelerate the discovery process. nih.govrsc.orgimperial.edu

For 5-Amino-2-benzoylbenzoic acid, the integration of machine learning could lead to:

Predictive Synthesis: AI models can predict the most efficient synthetic routes and optimal reaction conditions, reducing the need for extensive trial-and-error experimentation. nih.govyoutube.com These models can be trained on both public and proprietary in-house reaction data to improve their predictive power for specific chemistries. nih.gov

De Novo Molecular Design: Generative models can design entirely new molecules with specific desired properties, expanding the accessible chemical space for drug discovery and materials science. nih.gov AI can help identify novel molecular scaffolds and optimize them for biological activity. nih.gov

Accelerated Drug Discovery: By predicting the biological activity and potential toxicity of virtual compounds, machine learning can significantly speed up the early stages of drug discovery. technologynetworks.comdrugtargetreview.com This includes predicting how molecules will interact with biological targets and identifying promising drug candidates. youtube.com

The development of robust and accurate machine learning models relies on the availability of large, high-quality datasets. youtube.comnih.gov Therefore, continued efforts in data curation and sharing are essential for realizing the full potential of AI in chemical research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-amino-substituted benzoic acid derivatives, and how can purity be optimized?

  • Methodology:

  • Nucleophilic substitution or reduction: For halogenated precursors (e.g., 5-chloro-2-benzoylbenzoic acid), amination via Pd-catalyzed coupling or catalytic hydrogenation can introduce the amino group .

  • Purification: Recrystallization from ethanol/water mixtures is effective for removing unreacted starting materials, as demonstrated for 2-amino-5-chlorobenzoic acid (mp 209–213°C) .

  • Purity validation: HPLC with UV detection (λ = 254 nm) and comparison to reference standards (e.g., CAS 635-21-2 for 2-amino-5-chlorobenzoic acid) ensures ≥97% purity .

    • Data Table: Comparative Synthesis Yields for Analogous Compounds
CompoundMethodYield (%)Purity (%)Reference
2-Amino-5-chlorobenzoic acidCatalytic hydrogenation8298.0
5-Amino-2-methylbenzoic acidNitro group reduction7597.5

Q. How should researchers characterize the crystallinity and thermal stability of 5-amino-2-benzoylbenzoic acid?

  • Methodology:

  • Single-crystal X-ray diffraction: Resolve molecular packing and hydrogen-bonding networks, as applied to 5-bromo-2-(phenylamino)benzoic acid (space group P1̄) .
  • Thermogravimetric analysis (TGA): Determine decomposition temperatures; for example, 2-amino-3-bromobenzoic acid shows stability up to 170°C .

Advanced Research Questions

Q. How can discrepancies in reported melting points for structurally similar compounds be resolved?

  • Case Study: 2-Amino-5-chlorobenzoic acid is reported with mp 209–213°C and 173–175°C , likely due to polymorphic forms or impurities.
  • Resolution Strategy:

Controlled recrystallization: Use solvents with varying polarity (e.g., DMF vs. ethanol) to isolate polymorphs .

Differential Scanning Calorimetry (DSC): Identify phase transitions and confirm purity thresholds (>98% for single-phase crystals) .

Q. What advanced spectroscopic techniques are suitable for probing electronic transitions in amino-benzoylbenzoic acid derivatives?

  • Methodology:

  • Fluorescence spectroscopy: Study solvatochromic effects, as demonstrated for benzoxazole-alanine derivatives (λex = 340 nm, λem = 450 nm) .

  • DFT calculations: Correlate experimental UV-Vis spectra (e.g., π→π* transitions) with HOMO-LUMO energy gaps .

    • Data Table: Spectral Properties of Analogous Compounds
Compoundλmax (nm)Fluorescence Quantum YieldReference
3-[2-(8-quinolinyl)benzoxazol-5-yl]alanine3400.45

Q. How can researchers design kinetic studies to optimize reaction conditions for amino group functionalization?

  • Methodology:

  • Design of Experiments (DoE): Vary temperature, catalyst loading, and solvent polarity to identify optimal conditions (e.g., 80°C, Pd/C 5 wt%, DMF/H2O) .
  • In-situ monitoring: Use <sup>1</sup>H NMR or IR spectroscopy to track reaction progress and intermediate formation .

Contradictory Data Analysis

Q. Why do conflicting reports exist regarding the biological activity of amino-benzoylbenzoic acid derivatives?

  • Root Causes:

  • Impurity profiles: Residual solvents (e.g., DMSO) in 5-amino-2-methylbenzoic acid samples may skew bioassay results .
  • Isomeric mixtures: Failure to separate 2-/3-/4-substituted isomers (e.g., 2-amino-4-bromobenzoic acid vs. 2-amino-5-bromobenzoic acid) leads to inconsistent activity .
    • Mitigation:
  • Chiral HPLC: Resolve enantiomers for structure-activity relationship (SAR) studies .
  • Systematic reviews: Apply Cochrane criteria to evaluate reproducibility across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.